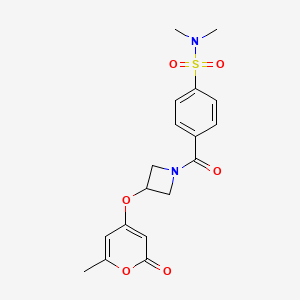![molecular formula C12H14N2O4 B2372876 [1-(2-Nitrobenzoyl)pyrrolidin-2-yl]methanol CAS No. 54908-11-1](/img/structure/B2372876.png)
[1-(2-Nitrobenzoyl)pyrrolidin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(2-Nitrobenzoyl)pyrrolidin-2-yl]methanol” is a chemical compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “[1-(2-Nitrobenzoyl)pyrrolidin-2-yl]methanol” consists of a pyrrolidine ring attached to a methanol group and a 2-nitrobenzoyl group .Physical And Chemical Properties Analysis
“[1-(2-Nitrobenzoyl)pyrrolidin-2-yl]methanol” has a molecular weight of 250.25 . Other specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Enantioselective Catalysis
- Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, a derivative of pyrrolidinemethanol, was found to be an efficient bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins. This process achieved good to high yields with up to 56% enantiomeric excess (Lattanzi, 2006).
Synthesis of Nickel Complexes
- Dinuclear complexes containing N,O-type ligands, such as pyrrolidinemethanol derivatives, have been synthesized and applied in the catalytic oligomerization of ethylene. These complexes demonstrated significant activity, with turnover frequencies up to 187,500 C2H4 (mol Ni h)-1 (Kermagoret & Braunstein, 2008).
Molecular Gels
- Nitrobenzoxadiazole (NBD)-containing cholesteryl derivatives, closely related to nitrobenzoyl pyrrolidines, have been shown to exhibit remarkable gelling abilities in methanol-containing organic mixtures. These gels displayed superior mechanical strength and rapid self-healing properties, highlighting their potential in the field of molecular gels (Xu et al., 2013).
Synthesis of Aromatic Compounds
- The compound 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone, a related nitrobenzoyl compound, was synthesized through a double C2/C3 functionalization of quinoline, demonstrating the utility of nitrobenzoyl groups in complex organic syntheses (Belyaeva et al., 2018).
Propiedades
IUPAC Name |
[2-(hydroxymethyl)pyrrolidin-1-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-8-9-4-3-7-13(9)12(16)10-5-1-2-6-11(10)14(17)18/h1-2,5-6,9,15H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNWTEDNJVCMEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Nitrobenzoyl)pyrrolidin-2-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-6-methyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2372794.png)
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2372795.png)
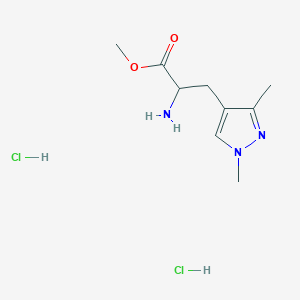
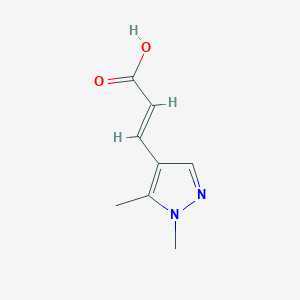
![(E)-2-cyano-3-(2,3-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2372799.png)
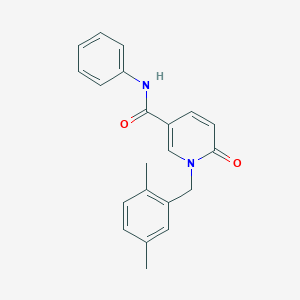

![4-(4-ethoxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2372802.png)
![4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2372803.png)
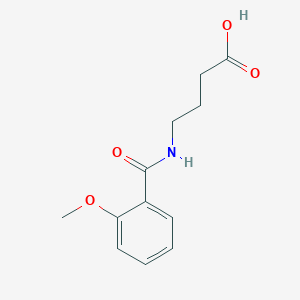
![4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile](/img/structure/B2372805.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2372807.png)

